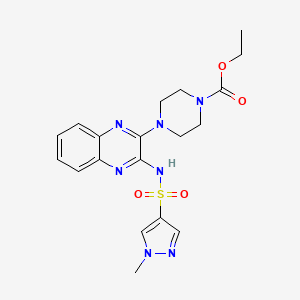

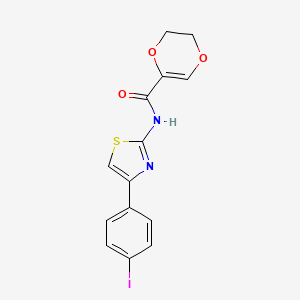

![molecular formula C14H16F6N2O5S B2520124 N-[2-[[methylsulfonyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide CAS No. 338404-58-3](/img/structure/B2520124.png)

N-[2-[[methylsulfonyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-[2-[[methylsulfonyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide" has not been directly studied in the provided papers. However, related compounds and functional groups such as the methylsulfonyl group and benzamide structure have been investigated. For instance, the pharmacokinetics of a 5-hydroxytryptamine receptor antagonist with a methylsulfonyl group has been examined in rats, showing metabolic interconversion with its sulfide metabolite . Additionally, the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, which are structurally related to benzamides, have been described, indicating the potential for class III electrophysiological activity .

Synthesis Analysis

The synthesis of related compounds involves the introduction of functional groups that can influence the activity and properties of the molecule. For example, the synthesis of N-substituted imidazolylbenzamides has been shown to yield compounds with significant electrophysiological activity, suggesting that the synthesis process can be tailored to produce specific pharmacological effects .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial in determining their biological activity. The presence of the methylsulfonyl group, as seen in the pharmacokinetics study of ML-1035, affects the metabolic interconversion and tissue distribution of the compound . Similarly, the imidazolyl group in N-substituted imidazolylbenzamides has been found to be a viable replacement for the methylsulfonylamino group, affecting the electrophysiological activity of these molecules .

Chemical Reactions Analysis

Chemical reactions involving benzene-sulfonyl derivatives have been explored, such as the addition of nucleophilic reagents containing a mercapto group to vinylsulfonyl groups, leading to various derivatives . These reactions demonstrate the reactivity of sulfonyl-containing compounds and their potential to undergo further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide and sulfonyl derivatives are influenced by their functional groups and molecular structure. For instance, the ionic liquid 1-ethyl-3-methylimidazolium bis{(trifluoromethyl)sulfonyl}amide has been used as a solvent for the separation of aromatic and aliphatic hydrocarbons, indicating its unique solvation properties . The pharmacokinetics of ML-1035 and its metabolites also highlight the influence of molecular structure on properties such as plasma concentration and tissue distribution .

Applications De Recherche Scientifique

Antioxidant Capacity and Reactive Species

A study on the ABTS/PP decolorization assay of antioxidant capacity delves into the reaction pathways underlying antioxidant capacity assessments, highlighting the importance of understanding specific reactions, such as coupling, that may bias comparisons between antioxidants. This research is pivotal in evaluating the antioxidant capabilities of compounds, potentially including the chemical compound of interest, based on their reaction mechanisms with radical species (Ilyasov et al., 2020).

Supramolecular Chemistry and Self-assembly

Research on benzene-1,3,5-tricarboxamide (BTA) emphasizes its role in supramolecular chemistry, offering a window into how similar compounds might be utilized for their self-assembling properties. These properties are leveraged in nanotechnology, polymer processing, and biomedical applications, suggesting potential areas of application for the compound due to its structural versatility and ability to participate in hydrogen bonding and self-assembly processes (Cantekin, de Greef, & Palmans, 2012).

Drug Delivery and Cardiovascular Applications

A review focusing on the therapeutic delivery to the cardiovascular system evaluates various delivery systems, including small organic compounds and nanoparticles. This research highlights the potential for chemical compounds, possibly including N-[2-[[methylsulfonyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide, to play roles in developing treatments for cardiovascular diseases through effective formulation and targeting strategies (Geldenhuys et al., 2017).

Propriétés

IUPAC Name |

N-[2-(methanesulfonamido)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F6N2O5S/c1-28(24,25)22-5-4-21-12(23)10-6-9(26-7-13(15,16)17)2-3-11(10)27-8-14(18,19)20/h2-3,6,22H,4-5,7-8H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQVBPCSGYTPIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCNC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F6N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-[[methylsulfonyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

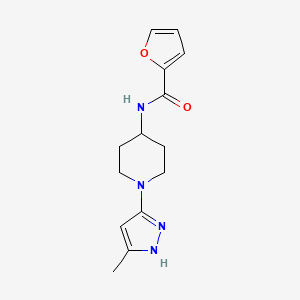

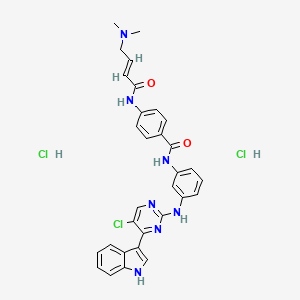

![1-[(4-tert-butylphenyl)methyl]-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2520042.png)

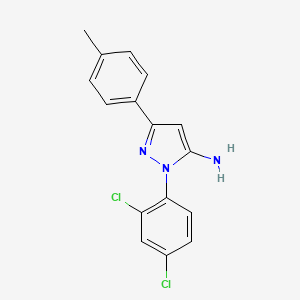

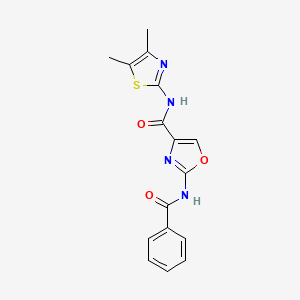

![1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone](/img/structure/B2520047.png)

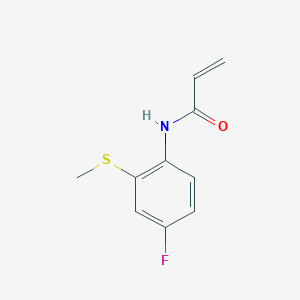

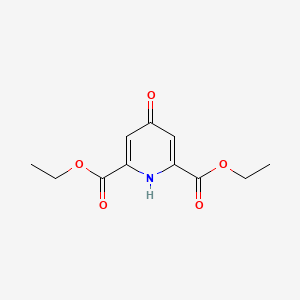

![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5S,6S)-5-hydroxy-4-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxy-3-[(2E)-6-hydroxy-2-(hydroxymethyl)-6-methylocta-2,7-dienoyl]oxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2520050.png)

![3-(3-methylphenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2520056.png)

![Carbamic acid, N-[trans-4-[(dimethylamino)methyl]cyclohexyl]-, phenylmethyl ester](/img/structure/B2520058.png)

![N-(3,4-dichlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2520059.png)